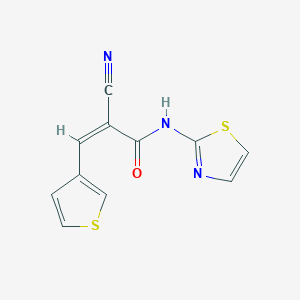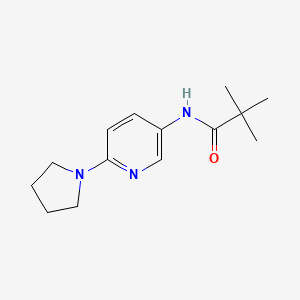
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide, also known as CTMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the thiazole family and is known for its unique structure and properties. In
Applications De Recherche Scientifique
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been found to have potential applications in scientific research. It has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide is not fully understood. It is believed that 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may induce apoptosis in cancer cells, leading to its anticancer effects.
Biochemical and Physiological Effects:
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide in lab experiments is its high purity and stability. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have low toxicity in animal models, making it a safe candidate for research. However, one limitation of using 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the research of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide. One direction is the development of new antibiotics based on 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide's antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide and its potential applications in the treatment of inflammatory diseases and cancer. Furthermore, the development of more cost-effective synthesis methods for 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may increase its accessibility for researchers.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide involves the reaction of 2-aminothiazole and 3-bromo-2-thiophenecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The product is then reacted with acrylonitrile in the presence of triethylamine to yield 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide. This synthesis method has been optimized and yields high purity 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c12-6-9(5-8-1-3-16-7-8)10(15)14-11-13-2-4-17-11/h1-5,7H,(H,13,14,15)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHXKKWDAYNQF-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)



![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)


![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B7518851.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)